molecular formula C17H15NO2 B2707572 (2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one CAS No. 692287-22-2

(2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one

Cat. No.: B2707572
CAS No.: 692287-22-2
M. Wt: 265.312
InChI Key: CZUAQGFARJIBET-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one is an organic compound that belongs to the class of naphthofurans This compound is characterized by the presence of a dimethylamino group and a naphthofuran moiety, connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one typically involves the condensation of naphtho[2,1-b]furan-2-carbaldehyde with dimethylamine and an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the propenone linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthofuran derivatives.

    Reduction: Reduction reactions can convert the propenone linkage to a saturated propanone.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions include various naphthofuran derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one
  • (2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-ol
  • (2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-thione

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-1-benzo[e][1]benzofuran-2-yl-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-18(2)10-9-15(19)17-11-14-13-6-4-3-5-12(13)7-8-16(14)20-17/h3-11H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUAQGFARJIBET-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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